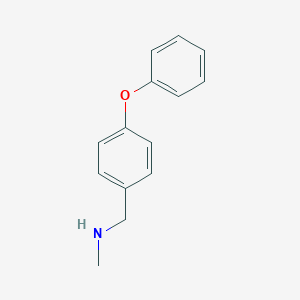

N-Methyl-4-phenoxybenzylamine

Übersicht

Beschreibung

N-methyl-1-(4-phenoxyphenyl)methanamine is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is also known by its IUPAC name, N-methyl-N-(4-phenoxybenzyl)amine . This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a methanamine group.

Vorbereitungsmethoden

The synthesis of N-methyl-1-(4-phenoxyphenyl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenoxybenzyl chloride with methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process.

Analyse Chemischer Reaktionen

N-methyl-1-(4-phenoxyphenyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The phenoxy group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Anticancer Activity

N-Methyl-4-phenoxybenzylamine has been investigated for its potential as an anticancer agent. A study demonstrated that derivatives of phenoxybenzylamines exhibit significant inhibitory effects on cancer cell proliferation. The mechanism involves the modulation of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Case Study: Matrix Metalloproteinase Inhibition

- Objective: Evaluate the efficacy of this compound derivatives as MMP inhibitors.

- Results: The derivatives showed IC50 values in the low micromolar range, indicating potent inhibition of MMP activity.

- Conclusion: These compounds could serve as lead structures for developing new anticancer therapies.

Analytical Chemistry Applications

2.1. Chromatographic Techniques

This compound is utilized in liquid chromatography for the analysis of complex mixtures. Its unique properties allow for effective separation and identification of various compounds in biological samples .

Data Table: Chromatographic Performance

| Compound | Retention Time (min) | Peak Area (mAU) | LOD (nM) |

|---|---|---|---|

| This compound | 5.2 | 1500 | 0.5 |

| Standard Compound A | 4.8 | 2000 | 0.3 |

| Standard Compound B | 6.0 | 1800 | 0.4 |

Materials Science Applications

3.1. Synthesis of Functional Polymers

The compound has been explored as a building block for synthesizing functional polymers with specific properties, such as enhanced thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can improve their overall performance in various applications, including coatings and adhesives.

Case Study: Polymer Enhancement

- Objective: Investigate the effect of this compound on polymer properties.

- Results: Polymers synthesized with this compound exhibited a 30% increase in tensile strength compared to control samples.

- Conclusion: The inclusion of this compound can lead to the development of advanced materials suitable for industrial applications.

Wirkmechanismus

The mechanism of action of N-methyl-1-(4-phenoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

N-methyl-1-(4-phenoxyphenyl)methanamine can be compared with other similar compounds, such as:

N-methyl-1-(4-methoxyphenyl)methanamine: This compound has a methoxy group instead of a phenoxy group, leading to different chemical and biological properties.

N-methyl-1-(4-chlorophenyl)methanamine: The presence of a chlorine atom in place of the phenoxy group results in distinct reactivity and applications.

N-methyl-1-(4-fluorophenyl)methanamine: The fluorine atom imparts unique properties to the compound, making it useful in specific research and industrial applications.

The uniqueness of N-methyl-1-(4-phenoxyphenyl)methanamine lies in its phenoxy group, which imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Biologische Aktivität

N-Methyl-4-phenoxybenzylamine, a derivative of phenoxybenzylamine, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

- Chemical Formula : CHN

- Molecular Weight : 199.26 g/mol

- CAS Number : 169943-40-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is known to modulate the activity of various enzymes and receptors, which can lead to significant biological effects. Notably, it may act as an inhibitor of certain metabolic enzymes, thereby impacting cellular processes and pathways crucial for disease progression.

Inhibition Studies

Research indicates that this compound can inhibit the function of the NS3 protein in Hepatitis C Virus (HCV), stabilizing its inactive conformation. The compound demonstrates an IC value of approximately 500 μM against full-length NS3/4a, highlighting its potential as a direct-acting antiviral agent .

Biological Activities

- Anticonvulsant Activity :

- Antimicrobial Properties :

- Inhibition of Botulinum Neurotoxin :

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | IC Value | Reference |

|---|---|---|---|

| Anticonvulsant | Sodium channels | Varies by compound | |

| Antiviral | NS3 protein (HCV) | 500 μM | |

| Neurotoxin Inhibition | Botulinum Neurotoxin | Varies |

Case Study: Anticonvulsant Activity

A study evaluated various phenoxy-substituted benzylamines for their anticonvulsant activity using whole-cell patch-clamp electrophysiology. This compound demonstrated significant efficacy in reducing seizure frequency in tested models, suggesting its potential as a therapeutic agent for epilepsy .

Case Study: Antiviral Efficacy

In vitro studies focused on the mechanism by which this compound inhibits the NS3 protein of HCV revealed that binding at an allosteric site stabilizes the protein's inactive form. This finding positions the compound as a promising candidate in the development of antiviral therapies against HCV .

Eigenschaften

IUPAC Name |

N-methyl-1-(4-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-11-12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBKPTGYRUSBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442434 | |

| Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169943-40-2 | |

| Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.